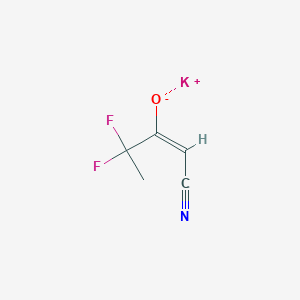
钾 (E)-1-氰基-3,3-二氟丁-1-烯-2-醇盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a potassium ion bonded to a cyano group and a difluorobutene moiety, making it a valuable subject for research in organic chemistry and materials science.
科学研究应用
Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用机制
Target of Action
The primary target of Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate is likely to be the cellular mechanisms that regulate potassium levels within the body. Potassium is a critical electrolyte that plays a vital role in maintaining the resting membrane potential of cells . It is involved in nerve signal transmission, muscle contraction, and maintaining heart function .
Mode of Action
Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate’s interaction with its targets involves the regulation of potassium ions across the cell membrane. This regulation is primarily controlled by the Na+/K+ ATPase, a transmembrane pump that uses active transport to move sodium ions out of the cell and potassium ions into the cell . This movement of ions maintains the ion gradients, which are essential for normal cell function, including nerve signal transmission and muscle contraction .
Biochemical Pathways
Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate affects the biochemical pathways related to potassium homeostasis. The maintenance of potassium balance involves several different methods, including renal excretion of potassium in response to variations in intake . Insulin and beta-adrenergic tone also play critical roles in maintaining the internal distribution of potassium under normal conditions .
Pharmacokinetics
The pharmacokinetics of Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate would involve its absorption, distribution, metabolism, and excretion (ADME). Potassium is absorbed via passive diffusion, primarily in the small intestine . About 90% of ingested potassium is absorbed and used to maintain its normal intracellular and extracellular concentrations . The specific ADME properties of Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate would depend on its chemical structure and may need further investigation.
Result of Action
The molecular and cellular effects of Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate’s action would be the regulation of potassium levels within the body. This regulation is crucial for normal cellular function, including nerve signal transmission and muscle contraction .
Action Environment
The action, efficacy, and stability of Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate can be influenced by various environmental factors. These factors could include the individual’s diet, the presence of other electrolytes, and the pH of the body fluids . For instance, alkalosis can cause a decrease in extracellular potassium concentration, leading to a shift of potassium into cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate typically involves the reaction of potassium hydroxide with (E)-1-cyano-3,3-difluorobut-1-en-2-one under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
化学反应分析
Types of Reactions
Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The difluorobutene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include amines, oxides, and substituted difluorobutene derivatives, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
- Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-one
- Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-ol
Uniqueness
Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate is unique due to its combination of a cyano group and a difluorobutene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
IUPAC Name |
potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NO.K/c1-5(6,7)4(9)2-3-8;/h2,9H,1H3;/q;+1/p-1/b4-2+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYSRWYEWIYRHN-VEELZWTKSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=CC#N)[O-])(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C#N)/[O-])(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)

![1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2511253.png)
![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)
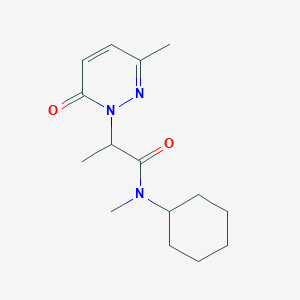
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)
![6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2511258.png)
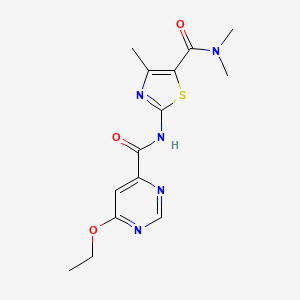
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide](/img/structure/B2511264.png)
methanone](/img/structure/B2511265.png)
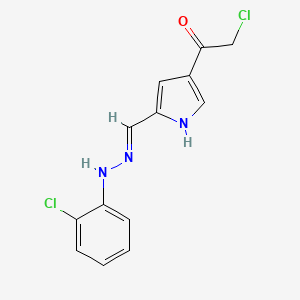
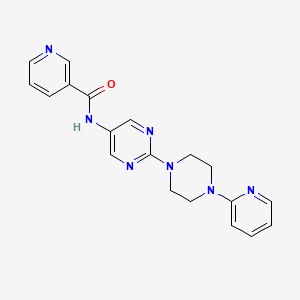
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)
![1-(4-methylbenzenesulfonyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2511273.png)
